Veratridin

Übersicht

Beschreibung

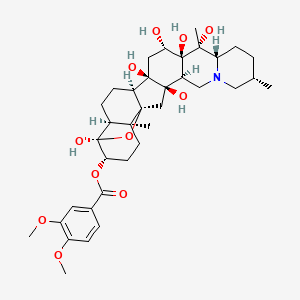

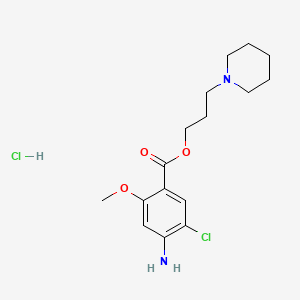

Veratridine is a steroidal alkaloid found in plants of the lily family, specifically the genera Veratrum and Schoenocaulon. It is known for its potent neurotoxic properties, which arise from its ability to bind to and prevent the inactivation of voltage-gated sodium ion channels in nerve, heart, and skeletal muscle cells . This compound increases nerve excitability and intracellular calcium ion concentrations, making it a valuable tool in scientific research.

Wissenschaftliche Forschungsanwendungen

Veratridine has a wide range of applications in scientific research:

Chemistry: It is used to study the mechanisms of ion channel function and the effects of neurotoxins on cellular processes.

Biology: Veratridine is employed in research on nerve excitability and intracellular calcium dynamics.

Medicine: It serves as a tool to investigate the pathophysiology of diseases involving sodium ion channels, such as epilepsy and cardiac arrhythmias.

Industry: Although not widely used industrially, veratridine’s properties make it a candidate for developing new pharmacological agents

In Vivo

Veratridine has been used in vivo to study the physiological effects of sodium channel activation. It has been used to study the effects of neurotransmitter release, the role of calcium in synaptic transmission, and the molecular basis of nerve excitability.

In Vitro

In vitro studies have used veratridine to study the effects of sodium channel activation on cell physiology. It has been used to study the effects of calcium-dependent neurotransmitter release, the role of calcium in synaptic transmission, and the molecular basis of nerve excitability.

Wirkmechanismus

Veratridine exerts its effects by binding to voltage-gated sodium ion channels, preventing their inactivation. This binding increases the permeability of the cell membrane to sodium ions, leading to prolonged depolarization and increased nerve excitability. The resultant influx of sodium ions also triggers a secondary increase in intracellular calcium ion concentrations, further enhancing cellular excitability .

Biologische Aktivität

Veratridine has been shown to have a variety of effects on cells and tissues. It has been shown to increase the release of neurotransmitters such as acetylcholine, glutamate, and GABA. It also increases intracellular calcium levels, which can lead to a variety of effects, including the activation of calcium-dependent enzymes and the stimulation of gene expression.

Biochemical and Physiological Effects

Veratridine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, glutamate, and GABA. It also increases intracellular calcium levels, which can lead to a variety of effects, including the activation of calcium-dependent enzymes and the stimulation of gene expression. In addition, veratridine has been shown to activate the voltage-gated sodium channel, leading to an influx of sodium ions into the cell, which can lead to an action potential.

Vorteile Und Einschränkungen Für Laborexperimente

Veratridine has several advantages when used in laboratory experiments. It is a naturally-occurring alkaloid, so it is widely available and relatively inexpensive. It is also relatively easy to synthesize in the laboratory. In addition, it has a wide range of biological activities, making it useful for a variety of research applications. However, veratridine does have some limitations. It is a relatively weak agonist of the voltage-gated sodium channel, so it may not be suitable for studies that require strong activation of the channel.

Zukünftige Richtungen

There are a number of potential future directions for research using veratridine. These include:

1. Investigating the effects of veratridine on other ion channels, such as potassium channels.

2. Studying the effects of veratridine on signal transduction pathways.

3. Investigating the effects of veratridine on synaptic plasticity.

4. Examining the effects of veratridine on learning and memory.

5. Investigating the effects of veratridine on neuronal development and regeneration.

6. Examining the effects of veratridine on neurodegenerative diseases.

7. Investigating the effects of veratridine on neuropathic pain.

8. Exploring the effects of veratridine on neuroinflammation.

9. Examining the potential therapeutic applications of veratridine.

10. Investigating the effects of veratridine on cancer cells.

Safety and Hazards

Veratridine is toxic . It is readily absorbed through the skin and mucous membranes and through ingestion . The tissues most affected are the heart, nerves, and skeletal muscles . Main symptoms of veratridine toxicity include severe nausea, bradycardia, hypotension, difficulty breathing, salivation, and muscle weakness .

Biochemische Analyse

Biochemical Properties

Veratridine interacts with voltage-gated sodium channels (VGSC) of cell membranes . It binds to these channels and prevents their inactivation, leading to increased nerve excitability and intracellular calcium concentrations .

Cellular Effects

Upon absorption through the skin or mucous membranes, Veratridine exerts its effects on various types of cells. It acts as a neurotoxin by blocking the VGSC of cell membranes in heart, nerve, and skeletal muscle cells . Symptoms of Veratridine intoxication include intense nausea, hypotension, arrhythmia, and loss of consciousness .

Molecular Mechanism

Veratridine acts as a neurotoxin by increasing nerve excitability. It binds to binding site 2 on the voltage-gated sodium channels (the same site bound by batrachotoxin, aconitine, and grayanotoxin), leading to persistent activation .

Temporal Effects in Laboratory Settings

In laboratory settings, Veratridine has been shown to inhibit the C-fiber component of the compound action potential in a frequency-dependent manner . Steady-state inhibition was reached 5 minutes after drug administration, and recovery from the effects was 30% complete by 15 minutes of drug washout .

Dosage Effects in Animal Models

In animal models, Veratridine produced dose-dependent effects on nociceptive function . The duration of nociceptive inhibition did not increase monotonically with Veratridine dose .

Transport and Distribution

It is known that Veratridine is readily absorbed through the skin and mucous membranes .

Subcellular Localization

It is known to act on the cell membrane where it binds to and prevents the inactivation of VGSC .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Veratridine can be synthesized through a series of complex organic reactions. The synthetic route typically involves the esterification of veracevine with veratric acid. The reaction conditions often require the use of strong acids or bases as catalysts and may involve multiple purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of veratridine is generally not common due to its availability from natural sources. when synthesized industrially, it involves large-scale extraction from plants like Veratrum album and Schoenocaulon officinale. The extraction process includes the formation of nitrate salts, followed by precipitation of the insoluble sulfate form .

Analyse Chemischer Reaktionen

Types of Reactions: Veratridine undergoes various chemical reactions, including:

Oxidation: Veratridine can be oxidized to form different derivatives, which may alter its biological activity.

Reduction: Reduction reactions can modify the functional groups attached to the veratridine molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the veratridine molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield veratridine derivatives with altered neurotoxic properties, while reduction can lead to the formation of less active compounds .

Vergleich Mit ähnlichen Verbindungen

Veratridine is unique among steroidal alkaloids due to its specific action on sodium ion channels. Similar compounds include:

Aconitine: Another alkaloid that affects sodium ion channels but has a different binding site and mechanism.

Batrachotoxin: A potent neurotoxin that also targets sodium ion channels but with a higher affinity and different effects.

Tetrodotoxin: Unlike veratridine, tetrodotoxin blocks sodium ion channels, preventing depolarization

Veratridine’s uniqueness lies in its ability to increase sodium ion permeability without completely blocking the channels, making it a valuable tool for studying ion channel dynamics and neurotoxicity.

Eigenschaften

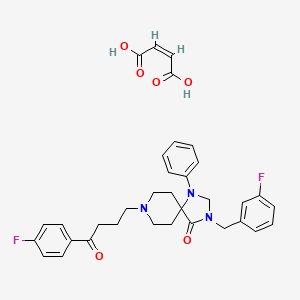

| { "Design of the Synthesis Pathway": "The synthesis pathway of Veratridine involves the condensation of veratrole with cyclohexanone followed by a series of reactions to form the final product.", "Starting Materials": ["Veratrole", "Cyclohexanone", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Acetic acid", "Sulfuric acid", "Sodium sulfate", "Magnesium sulfate", "Diethyl ether", "Petroleum ether"], "Reaction": [ "Veratrole is reacted with cyclohexanone in the presence of sodium hydroxide to form veratryl cyclohexanone.", "Sodium borohydride is added to the reaction mixture to reduce the carbonyl group of veratryl cyclohexanone to form veratryl cyclohexanol.", "Hydrochloric acid is added to the reaction mixture to protonate the hydroxyl group of veratryl cyclohexanol.", "Methanol is added to the reaction mixture to form the methoxy derivative of veratryl cyclohexanol.", "Acetic anhydride is added to the reaction mixture to acetylate the methoxy derivative of veratryl cyclohexanol.", "Sulfuric acid is added to the reaction mixture to protonate the hydroxyl group of the acetylated product.", "Sodium sulfate is added to the reaction mixture to remove excess water.", "The mixture is extracted with diethyl ether to remove impurities.", "Petroleum ether is added to the organic layer to precipitate Veratridine.", "The precipitated Veratridine is filtered and dried to obtain the final product." ] } | |

CAS-Nummer |

71-62-5 |

Molekularformel |

C36H51NO11 |

Molekulargewicht |

673.8 g/mol |

IUPAC-Name |

[(1R,10R,11S,14R,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C36H51NO11/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3/t19?,23?,24?,25?,26?,27?,28?,30?,31-,32-,33-,34-,35+,36+/m1/s1 |

InChI-Schlüssel |

FVECELJHCSPHKY-GWZHQCNKSA-N |

Isomerische SMILES |

CC1CCC2[C@@]([C@]3(C(C[C@]4(C5CCC6[C@]7(C(CCC6([C@@]5(O7)C[C@]4(C3CN2C1)O)C)OC(=O)C8=CC(=C(C=C8)OC)OC)O)O)O)O)(C)O |

SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O |

Kanonische SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O |

Aussehen |

White powder |

Color/Form |

YELLOWISH-WHITE, AMORPHOUS POWDER |

melting_point |

180 °C |

Andere CAS-Nummern |

71-62-5 |

Physikalische Beschreibung |

Yellowish-white solid; [Merck Index] |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Löslichkeit |

SOL IN WATER; SLIGHTLY SOL IN ETHER |

Synonyme |

4α,9-Epoxy-3β-veratroyloxy-5β-cevan-4β,12,14,16β,17,20-hexaol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)

![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)

![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)

![4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid](/img/structure/B1662272.png)